(Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-8-3-1-5-9(8)6-2-4-8;/h10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQIGOQHBCHKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The reaction is carried out in a hydrogen atmosphere with a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanol position.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolizine derivatives.
Scientific Research Applications
(Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Pyrrolizine: The parent compound, which lacks the methanol group.
Hexahydro-1H-pyrrolizine: A fully saturated derivative without the methanol group.
Methanol-substituted pyrrolizines: Compounds with different substituents at the methanol position.
Uniqueness: (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H16ClN
- CAS Number : 2097518-76-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit activity against certain strains of Plasmodium, the parasite responsible for malaria. The compound's mechanism appears to involve the inhibition of beta-hematin formation, which is crucial for the detoxification processes in the parasite, leading to an accumulation of toxic heme within the parasite's food vacuole .
Antimalarial Activity
Recent studies have shown that derivatives of this compound demonstrate significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, a derivative known as MG3 exhibited low toxicity in both in vitro and in vivo models while maintaining a favorable safety index .
In Vivo Studies
In vivo studies using mouse models infected with P. berghei have confirmed the efficacy of these compounds, suggesting their potential as therapeutic agents against malaria. The pharmacokinetic properties indicate that these compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, although further investigations are necessary to optimize these parameters for clinical applications .
Case Studies
- Study on MG3 : A specific derivative of this compound was evaluated for its antimalarial properties. The study demonstrated that MG3 effectively inhibited the growth of malaria parasites in vitro and showed promising results in vivo with minimal toxicity .
- Toxicity Assessment : Toxicological evaluations revealed that the compound has a high safety index, making it a candidate for further development as an antimalarial drug. The study utilized various assays to assess cytotoxicity and found no significant adverse effects at therapeutic concentrations .
Comparative Analysis
| Compound | Activity | Toxicity | Notes |
|---|---|---|---|
| MG3 | High | Low | Effective against chloroquine-resistant strains |
| Other Derivatives | Moderate | Variable | Requires further evaluation |
Q & A
Q. What are the primary synthetic routes for synthesizing (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride?
The compound is typically synthesized via reductive amination or cyclization of pyrrolizine precursors, followed by methanol functionalization and hydrochlorination. Optimization involves controlling reaction temperature (0–5°C for acid-sensitive intermediates) and using catalysts like Pd/C for hydrogenation. Purity is ensured through recrystallization in methanol/ether mixtures .
Q. Which spectroscopic techniques are most effective for structural characterization?
- FTIR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N vibrations at 1250–1350 cm⁻¹).
- NMR : ¹H NMR (δ 3.5–4.0 ppm for methanol protons; δ 2.8–3.2 ppm for pyrrolizine ring protons) and ¹³C NMR (δ 50–70 ppm for sp³ carbons) resolve stereochemistry.
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 179.74 (C₉H₁₈ClNO⁺) .
Q. How is X-ray crystallography applied to determine the compound’s crystal structure?
Single crystals are grown via slow evaporation in methanol. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structure refinement employs SHELXL-2018/3 for small-molecule accuracy. Key parameters include R-factor (<5%), hydrogen bonding networks, and thermal displacement ellipsoids .
Q. What are the standard protocols for assessing purity via HPLC?
Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 70% methanol/30% 0.1% trifluoroacetic acid. Flow rate: 1.0 mL/min; UV detection at 254 nm. Calibration with reference standards (e.g., pyridoxine hydrochloride) validates linearity (R² > 0.99) .
Advanced Research Questions
Q. How are ring puckering coordinates used to analyze conformational dynamics of the pyrrolizine moiety?
Cremer-Pople parameters (θ, φ) quantify nonplanar distortions. Displacements perpendicular to the mean plane are calculated using crystallographic data. For example, θ > 20° indicates significant puckering, while φ distinguishes chair vs. boat conformers. Software like Gaussian 16 computes energy barriers for pseudorotation .
Q. How to resolve contradictions in NMR data arising from dynamic stereochemistry?
Variable-temperature NMR (VT-NMR) between 25°C and −60°C slows ring inversion, splitting overlapping proton signals. 2D NOESY identifies spatial proximities (e.g., axial vs. equatorial protons). For ambiguous cases, DFT calculations (B3LYP/6-311+G(d,p)) predict stable conformers .
Q. What computational methods predict the hydrochloride salt’s solubility and stability under physiological conditions?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., SPC/E water) calculate solvation free energy. pKa prediction via COSMO-RS identifies protonation states at pH 7.4. Accelerated stability studies (40°C/75% RH) correlate with DFT-derived degradation pathways .
Q. How to optimize chiral resolution in HPLC for enantiomeric purity assessment?
Use a Chiralpak IA-3 column with heptane/ethanol (80:20) + 0.1% diethylamine. Adjust column temperature (25–40°C) to enhance selectivity (α > 1.2). For co-elution, implement heart-cutting 2D-LC with a C18 secondary column .
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, catalyst loading). Reaction monitoring via in-situ FTIR ensures intermediate consistency. QbD principles enforce design space boundaries (e.g., 90–110% of nominal reagent equivalents) .
Q. How to validate a UPLC-MS/MS method for quantifying the compound in biological matrices?
- Linearity : 5-point calibration (1–100 ng/mL) in plasma; RSD < 15%.
- Recovery : Spike-and-recovery tests (85–115%).
- Matrix Effects : Compare slopes of solvent vs. matrix-matched standards.
- LOQ : Signal-to-noise ratio ≥10 at 1 ng/mL .
Methodological Notes
- Crystallography : SHELX refinement requires high-resolution data (d-spacing < 0.8 Å) to resolve hydrogen atoms .
- Puckering Analysis : Crystallographic data (e.g., CIF files) are processed with PARST95 to compute Cremer-Pople parameters .
- HPLC Validation : Follow ICH Q2(R1) guidelines for accuracy, precision, and robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
